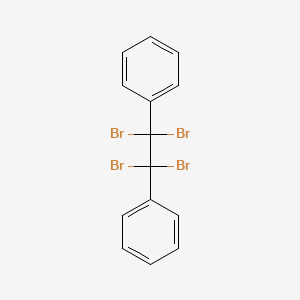
1,1'-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene is a halogenated hydrocarbon compound with the chemical formula C14H10Br4. This compound is characterized by the presence of four bromine atoms attached to an ethane backbone, which is further connected to two benzene rings. The compound is known for its high density and unique chemical properties, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene can be synthesized through the addition reaction of acetylene with bromine. The reaction proceeds easily in the absence of a catalyst and is typically carried out at lower temperatures (below 60°C) to avoid substitution reactions and other side reactions . The process involves two steps:
- Acetylene reacts with bromine to form dibromoethylene.
- Dibromoethylene further reacts with bromine to yield 1,1,2,2-tetrabromoethane.
Industrial Production Methods
In industrial settings, the production of 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through distillation and other separation techniques.
化学反应分析
Types of Reactions
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Brominated carboxylic acids or ketones.
Reduction: Less brominated hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fats, greases, oils, and waxes.
Biology: Employed in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized as a flame retardant in plastic products, a floating agent in mineral processing, and a mercury substitute in gauges and balancing equipment
作用机制
The mechanism by which 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in studying biochemical mechanisms.
相似化合物的比较
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene can be compared with other halogenated hydrocarbons, such as:
Dibromomethane: A simpler brominated compound with only two bromine atoms.
Bromoform: Contains three bromine atoms and is used in similar applications.
Tetrabromomethane: Another tetrabrominated compound but with a different structure and properties
The uniqueness of 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene lies in its specific arrangement of bromine atoms and benzene rings, which confer distinct chemical and physical properties.
属性
CAS 编号 |
112927-99-8 |
|---|---|
分子式 |
C14H10Br4 |
分子量 |
497.8 g/mol |
IUPAC 名称 |
(1,1,2,2-tetrabromo-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H10Br4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
RQYFSGRVJKERBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(Br)Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


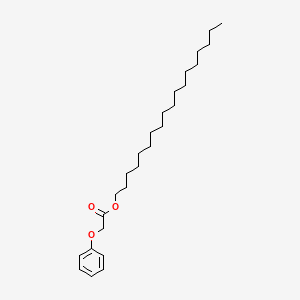
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
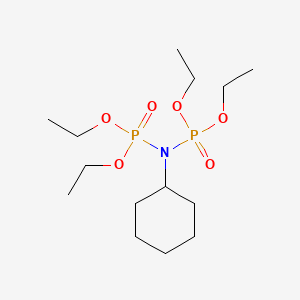
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
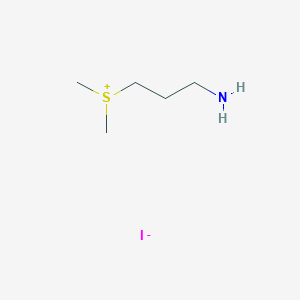
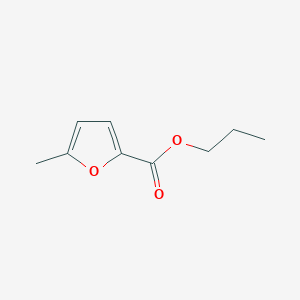
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)


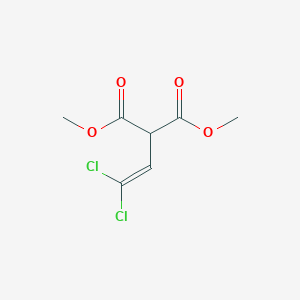
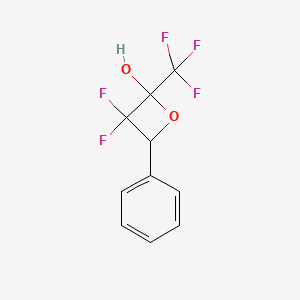
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
